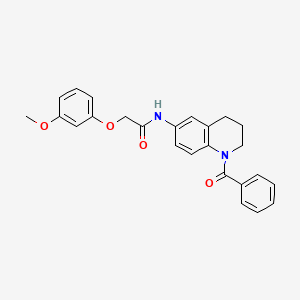![molecular formula C24H24N2O5S B6561496 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide CAS No. 946334-93-6](/img/structure/B6561496.png)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide is a complex organic compound characterized by its benzenesulfonyl and tetrahydroquinoline moieties, combined with a benzamide structure
准备方法
The synthesis of N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide involves multiple steps:
Synthetic Routes and Reaction Conditions
Step 1: The starting material, a suitable substituted tetrahydroquinoline, undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base like pyridine.
Step 2: The resulting sulfonylated intermediate is then coupled with 2,3-dimethoxybenzoyl chloride under anhydrous conditions, using a coupling reagent such as triethylamine, to yield the final compound.
Industrial Production Methods
Large-scale production can be optimized by employing continuous flow reactors, ensuring precise control over temperature and reaction times. Catalysts such as palladium or nickel complexes may be utilized to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can be subjected to oxidation to introduce additional functional groups.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzene ring and tetrahydroquinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution using halogens or nitration under acidic conditions.
Major Products Formed
Oxidation products may include carboxylic acids or quinones, depending on the reaction conditions. Reduction typically yields alcohol or amine derivatives, whereas substitution reactions lead to halogenated or nitrated analogs.
科学研究应用
Chemistry
Acts as a precursor in the synthesis of more complex molecules, useful in organic synthesis.
Biology
Used in the design of new biologically active compounds, serving as a template for drug discovery.
Medicine
Industry
Utilized in the creation of advanced materials and specialty chemicals.
作用机制
Molecular Targets and Pathways
Interacts with various enzymes and receptors due to its unique three-dimensional structure.
The compound might act by binding to active sites of enzymes, inhibiting their activity, or modulating receptor functions through allosteric modulation.
相似化合物的比较
Similar Compounds
N-[1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide: : Shares a similar framework but differs in the nature of the sulfonyl group.
N-[1-(Tosyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide: : Contains a tosyl group instead of a benzenesulfonyl group.
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]-2,3-dimethoxybenzamide: : Isomers in the structure, involving isoquinoline instead of quinoline.
Highlighting Uniqueness
The specific combination of benzenesulfonyl and tetrahydroquinoline groups, along with the dimethoxybenzamide moiety, confers unique chemical reactivity and biological activity profiles, distinguishing it from its analogs.
The exploration of N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide continues to reveal promising applications across various fields, enhancing our understanding and use of such intricate organic compounds.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-12-6-11-20(23(22)31-2)24(27)25-18-13-14-21-17(16-18)8-7-15-26(21)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEVBOZLBLJIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6561419.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561422.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561435.png)
![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6561442.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6561449.png)
![2-(3-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6561462.png)
![methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561467.png)
![7-(3-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6561470.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6561477.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6561485.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6561494.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B6561506.png)
![2,3-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6561513.png)
